molecular formula C13H15NO5S B5776290 4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid

4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid

Cat. No. B5776290
M. Wt: 297.33 g/mol
InChI Key: UJOFRIDGPNJENE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid is a chemical compound that belongs to the class of thieno[3,4-d]pyrimidine-2,4-diones. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It also affects the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid include the inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and reduction of inflammation. It also affects the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid in lab experiments is its ability to inhibit the growth of various cancer cell lines. It also exhibits anti-inflammatory and antiviral properties, which make it a potential candidate for the treatment of various diseases.
However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has a short half-life, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on 4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid. One of the potential directions is to improve its solubility and bioavailability, which can enhance its therapeutic potential. Another direction is to study its efficacy in combination with other drugs or therapies, which can improve its antitumor activity.
Furthermore, the mechanism of action of this compound needs to be further elucidated to identify its targets and downstream signaling pathways. This can help in the development of more targeted and effective therapies for various diseases. Overall, the research on 4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid holds great promise for the development of new and effective treatments for cancer, inflammation, and viral infections.

Synthesis Methods

The synthesis of 4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid involves the reaction of 3-(methoxycarbonyl)-5-propyl-2-thiopheneamine with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. The resulting product is then subjected to hydrolysis and decarboxylation to obtain the final product.

Scientific Research Applications

4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid has been extensively studied for its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It works by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to its antitumor activity, this compound has also been found to exhibit anti-inflammatory and antiviral properties. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also inhibits the replication of several viruses, including HIV-1, HSV-1, and HCV.

properties

IUPAC Name

(E)-4-[(3-methoxycarbonyl-5-propylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-3-4-8-7-9(13(18)19-2)12(20-8)14-10(15)5-6-11(16)17/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOFRIDGPNJENE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C=CC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=C(S1)NC(=O)/C=C/C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiophenecarboxylic acid, 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-5-propyl-, 3-methyl ester

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